2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has the potential to be used in various applications.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to block the activity of certain enzymes, including kinases, which play a critical role in cancer cell growth.
Biochemical and Physiological Effects:
2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the size of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high degree of selectivity for cancer cells, which makes it an effective tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide. One potential direction is to study the compound's potential use in combination with other drugs to enhance its efficacy. Another potential direction is to study the compound's potential use in the treatment of other diseases, including autoimmune disorders and viral infections. Additionally, further research is needed to better understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis method of 2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide involves a series of chemical reactions. The process involves the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-amino-3-phenylacrylonitrile. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use in the treatment of various diseases, including cancer.
Eigenschaften
Produktname |
2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-phenylacrylamide |
---|---|
Molekularformel |
C20H17N3OS |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H17N3OS/c1-13-7-8-16-17(12-22)20(25-18(16)9-13)23-19(24)15(11-21)10-14-5-3-2-4-6-14/h2-6,10,13H,7-9H2,1H3,(H,23,24)/b15-10+ |
InChI-Schlüssel |
LDJYAOXOWWRLOS-XNTDXEJSSA-N |
Isomerische SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C(=C/C3=CC=CC=C3)/C#N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(=CC3=CC=CC=C3)C#N |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(=CC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.